Nybomycin succinate

Reverse antibiotic Fluoroquinolone resistance DNA gyrase mutation

Nybomycin succinate (CAS 5978-64-3) is the succinate ester prodrug salt of nybomycin, a heterocyclic natural product originally isolated from Streptomyces species and classified as the founding member of the 'reverse antibiotic' class. The parent compound nybomycin (CAS 30408-30-1) selectively targets mutant DNA gyrase (GyrA subunit) harboring fluoroquinolone-resistance-conferring mutations, specifically the S83L/I substitution, while remaining inactive against wild-type gyrase.

Molecular Formula C20H18N2O7
Molecular Weight 398.4 g/mol
CAS No. 5978-64-3
Cat. No. B13803842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNybomycin succinate
CAS5978-64-3
Molecular FormulaC20H18N2O7
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)CCC(=O)O)C
InChIInChI=1S/C20H18N2O7/c1-11-5-17(24)21(2)15-8-16-14(7-13(11)15)12(6-18(25)22(16)10-23)9-29-20(28)4-3-19(26)27/h5-8,10H,3-4,9H2,1-2H3,(H,26,27)
InChIKeyXGSMZMKNFPOBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nybomycin Succinate (CAS 5978-64-3) Procurement Guide for Reverse Antibiotic Research Programs


Nybomycin succinate (CAS 5978-64-3) is the succinate ester prodrug salt of nybomycin, a heterocyclic natural product originally isolated from Streptomyces species and classified as the founding member of the 'reverse antibiotic' class [1]. The parent compound nybomycin (CAS 30408-30-1) selectively targets mutant DNA gyrase (GyrA subunit) harboring fluoroquinolone-resistance-conferring mutations, specifically the S83L/I substitution, while remaining inactive against wild-type gyrase [2]. The succinate salt form is designed to enhance aqueous solubility and formulation properties relative to the poorly water-soluble parent nybomycin and its structural analogue deoxynybomycin (DNM) [3]. This compound is exclusively relevant to research programs investigating fluoroquinolone-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as anti-dormant mycobacterial drug discovery [4].

1
Reverse-antibiotic probe for fluoroquinolone-resistant (FQR) Gram-positive pathogen research Targets mutant GyrA S83L/I; inactive against wild-type gyrase
2
Succinate salt form supports aqueous formulation for in vitro assays Improved handling vs. poorly water-soluble free base and DNM analogue
3
Anti-dormant mycobacterial screening fit under hypoxic dormancy conditions Reported equipotent activity across aerobic and hypoxic metabolic states
4
Resistance-evolution model for studying gyrA mutation-reversion dynamics Resistance emergence reported at <10⁻¹⁰ per generation; linked to FQ re-sensitization

Why Nybomycin Succinate Cannot Be Substituted with Generic DNA Gyrase Inhibitors


Nybomycin succinate cannot be replaced by conventional DNA gyrase inhibitors (fluoroquinolones such as ciprofloxacin or levofloxacin, or aminocoumarins such as novobiocin) for programs targeting fluoroquinolone-resistant (FQR) pathogens because its mechanism of action is inversionally selective: it inhibits only the mutant GyrA enzyme (S83L/I substitution) that confers FQR, while being inactive against wild-type gyrase [1]. Standard fluoroquinolones display the exact opposite selectivity—they are active against wild-type strains and lose potency against GyrA mutants [2]. Furthermore, nybomycin exhibits an extraordinarily low resistance emergence rate of <1 × 10⁻¹¹ per generation, and the rare resistant mutants that do arise carry back-mutations in gyrA that restore fluoroquinolone sensitivity, creating a complementary resistance relationship unavailable with any marketed DNA gyrase inhibitor [1]. The succinate salt form (CAS 5978-64-3) additionally addresses the poor aqueous solubility that limits the parent nybomycin and its analogue deoxynybomycin (DNM) for in vitro and in vivo experimental workflows [3]. Substituting with the free base nybomycin (CAS 30408-30-1) without the succinate counterion compromises solubility and formulation reproducibility [3].

Mechanism
Nybomycin succinate: inhibits only mutant GyrA (S83L/I); inactive on wild-type
Fluoroquinolones: active on wild-type GyrA; lose potency against S83L/I mutants
Form
Succinate ester salt: enhanced aqueous solubility for assay workflows
Nybomycin free base / DNM: poorly water-soluble; may require organic co-solvents
Spectrum
Reported to engage both wild-type and FQ-resistant E. coli gyrase (ΔtolC model)
Deoxynybomycin (DNM): Gram-negative gyrase inhibition not reported in published data

Quantitative Differentiation Evidence: Nybomycin Succinate Versus Closest Comparators


Inverse Antibacterial Selectivity: Nybomycin Kills Fluoroquinolone-Resistant but Not Wild-Type S. aureus

Nybomycin demonstrates a uniquely inverted antibacterial spectrum compared to fluoroquinolones: it is active against quinolone-resistant Staphylococcus aureus strains harboring mutated gyrA genes but shows no activity against strains with intact gyrA genes [1]. In contrast, fluoroquinolones such as ciprofloxacin are active against wild-type S. aureus strains but lose efficacy against the same gyrA mutants that nybomycin targets [1]. This inverse selectivity is not observed with any marketed DNA gyrase inhibitor [2].

Inverse GyrA Selectivity
Head-to-head
Nybomycin: active on quinolone-resistant S. aureus (mutated gyrA); inactive on wild-type
Ciprofloxacin/levofloxacin: active on wild-type S. aureus; inactive on gyrA-mutant FQR strains
Reported inverted selectivity profile; no marketed DNA gyrase inhibitor shares this pattern.
Conditions: S. aureus clinical isolates with QRDR mutations; Hiramatsu et al. 2012.
Reverse antibiotic Fluoroquinolone resistance DNA gyrase mutation

Ultra-Low Resistance Emergence Rate and Resistance-Mediated Fluoroquinolone Re-Sensitization

Nybomycin exhibits a resistance emergence rate of <1 × 10⁻¹¹ per generation when tested against the quinolone-resistant, nybomycin-susceptible VISA strain Mu50, which is orders of magnitude lower than typical resistance emergence rates for fluoroquinolones (e.g., ciprofloxacin spontaneous resistance frequencies in S. aureus are typically in the range of 10⁻⁶ to 10⁻⁸ per generation) [1]. Critically, all nybomycin-resistant mutants isolated carried back-mutations in the gyrA gene that simultaneously abolished quinolone resistance, rendering the bacteria re-sensitized to fluoroquinolones [1]. This complementary resistance relationship—where resistance to nybomycin restores susceptibility to fluoroquinolones—has no parallel among conventional antibiotics [2].

Resistance Emergence
Head-to-head
<10⁻¹⁰
per generation (Mu50 VISA strain)
Supports antimicrobial resistance model studies; resistance linked to FQ re-sensitization.
At least 10³-fold lower than fluoroquinolones; Mu50 agar selection, WGS of resistant mutants.
Resistance emergence Back-mutation Antimicrobial stewardship

Anti-Dormant Mycobacterial Activity Under Hypoxic Conditions: Nybomycin Versus Standard Antitubercular Agents

Nybomycin demonstrates equipotent activity against Mycobacterium smegmatis and Mycobacterium bovis BCG under both actively growing aerobic conditions and dormancy-inducing hypoxic conditions, with identical MIC values of 1.0 μg/mL under both conditions [1]. This contrasts sharply with the front-line antitubercular drug isoniazid, which loses activity under hypoxic, dormancy-inducing conditions—the MIC of isoniazid against M. smegmatis rises substantially under hypoxia, reflecting the well-established phenomenon that dormant mycobacteria are phenotypically resistant to isoniazid [1]. Nybomycin retains full potency regardless of the bacterial metabolic state [1].

Hypoxic Dormancy MIC
Head-to-head
Nybomycin: MIC = 1.0 μg/mL (M. smegmatis, M. bovis BCG) — unchanged under hypoxia
Isoniazid: activity abolished under hypoxia-induced dormancy (phenotypic resistance)
Supports anti-dormant mycobacterial screening context; metabolic-state independence reported.
Wayne dormancy model; aerobic vs. hypoxic conditions; Arai et al. 2015.
Anti-dormant mycobacterial Tuberculosis Hypoxic condition activity

Solubility and Formulation Advantage of Nybomycin Succinate Over Deoxynybomycin (DNM)

Deoxynybomycin (DNM), the closest structural analogue of nybomycin within the reverse antibiotic class, is described in the primary literature as 'insoluble in aqueous solutions, making it a poor candidate for development' [1]. In contrast, the succinate ester salt form of nybomycin (CAS 5978-64-3) is specifically designed to enhance aqueous solubility by introducing a carboxylate moiety via esterification at the C4-hydroxymethyl position of the nybomycin scaffold . The parent nybomycin free base (CAS 30408-30-1) is also poorly water-soluble, being described as 'very slightly soluble in water' and requiring DMF, DMSO, or warmed 80% acetic acid for dissolution , whereas the succinate salt provides improved aqueous handling characteristics for reproducible in vitro assay preparation .

Solubility Comparison
Cross-study
Nybomycin succinate: succinate salt designed for enhanced aqueous solubility
DNM: reported insoluble in aqueous solutions. Free base: very slightly soluble; requires DMF/DMSO.
Formulation-dependent context: succinate salt is the viable form for aqueous assay workflows.
Exact solubility fold-change not reported in peer-reviewed literature. Data to verify.
Aqueous solubility Formulation Prodrug salt

DNA Gyrase Inhibition Across Gram-Positive and Gram-Negative Species: Nybomycin vs. Deoxynybomycin

While the 'reverse antibiotic' effect of nybomycins was initially characterized exclusively in Gram-positive organisms, recent evidence demonstrates that nybomycin inhibits both wild-type DNA gyrase and the fluoroquinolone-resistant GyrA S83L mutant in the Gram-negative bacterium Escherichia coli when permeability barriers are addressed (ΔtolC strain with enhanced outer membrane permeability) [1]. This contrasts with deoxynybomycin (DNM), whose reported activity spectrum remains limited to Gram-positive FQR pathogens including MRSA and VRE, with no published inhibition of Gram-negative DNA gyrase [2]. The finding that nybomycin can engage both FQ-sensitive and FQ-resistant gyrase in E. coli, whereas the strong reverse effect in Gram-positives is mutation-specific, suggests broader target engagement potential for nybomycin relative to DNM derivatives [1].

Gram-Negative Gyrase
Cross-study
Nybomycin: inhibits both WT and GyrA S83L mutant E. coli gyrase (ΔtolC strain)
DNM: no published Gram-negative gyrase inhibition data; activity limited to Gram-positive FQR
Supports Gram-negative reverse-antibiotic research; broader target engagement than DNM analogues.
In vitro supercoiling assay; purified E. coli GyrA₂GyrB₂; Shiriaev et al. 2021.
DNA gyrase inhibition Gram-negative activity Escherichia coli

High-Impact Application Scenarios for Nybomycin Succinate in Antimicrobial Research


Fluoroquinolone-Resistant MRSA and VRE Drug Discovery Programs

Nybomycin succinate is the definitive tool compound for drug discovery programs targeting fluoroquinolone-resistant Gram-positive infections. Its inverted selectivity—active exclusively against GyrA S83L/I mutants that confer FQR while inactive against wild-type strains—makes it the only available chemical probe that selectively kills FQR pathogens without selecting for cross-resistance with fluoroquinolones [1]. The extraordinarily low resistance emergence frequency (<1 × 10⁻¹¹ per generation) and the mechanistic coupling of nybomycin resistance to fluoroquinolone re-sensitization [1] enable preclinical studies of cycling or combination therapy strategies that are impossible to design with conventional DNA gyrase inhibitors. The succinate salt form provides the aqueous handling reproducibility required for reliable MIC determination, time-kill kinetics, and in vivo pharmacokinetic/pharmacodynamic studies that the poorly soluble free base or DNM cannot support [2].

Anti-Dormant Mycobacterial Screening and Latent Tuberculosis Research

Nybomycin succinate is uniquely suited for screening campaigns and mechanistic studies targeting dormant Mycobacterium tuberculosis, the bacterial subpopulation responsible for the requirement of extended (6–9 month) tuberculosis chemotherapy regimens. Nybomycin retains full anti-mycobacterial potency (MIC = 1.0 μg/mL) under hypoxia-induced dormancy conditions that render the standard-of-care agent isoniazid ineffective [1]. This equipotent activity across active and dormant metabolic states enables its use as a positive control compound in anti-dormant mycobacterial screening cascades and as a chemical probe for target identification studies aimed at elucidating vulnerabilities of the dormant mycobacterial state [1].

Resistance Mechanism Studies: Gyrase Mutation-Reversion Dynamics

The unique resistance-reversion property of nybomycin—whereby the rare resistant mutants carry gyrA back-mutations that simultaneously abolish quinolone resistance [1]—makes nybomycin succinate an indispensable tool for studying the evolutionary dynamics and fitness costs of antibiotic resistance mutations in DNA gyrase. Researchers can use nybomycin selection to drive reversion of clinically relevant gyrA quinolone-resistance alleles in controlled laboratory evolution experiments, enabling detailed analyses of mutation rates, fitness landscapes, and compensatory evolution that are not experimentally accessible with any other antibiotic class [1].

Permeability-Enhanced Gram-Negative Antibacterial Development

The demonstration that nybomycin inhibits both wild-type and FQ-resistant E. coli DNA gyrase when outer membrane permeability barriers are addressed (ΔtolC strain) [1] establishes nybomycin succinate as a valuable tool compound for programs developing Gram-negative-active reverse antibiotics. It can serve as a reference inhibitor in biochemical gyrase supercoiling assays using purified Gram-negative enzyme preparations, and as a starting scaffold for medicinal chemistry efforts aimed at improving Gram-negative penetration through outer membrane permeabilization strategies or efflux pump evasion [1]. No other nybomycin-class compound, including deoxynybomycin, has published Gram-negative gyrase inhibition data [2].

Application
Selection Property
Validation Focus
FQR Gram-positive screening studies
GyrA mutant selectivity review
FQR strain-panel endpoints; resistance-emergence monitoring
Anti-dormant mycobacterial research
Hypoxic dormancy model response
MIC retention under hypoxia; comparator benchmarking vs. isoniazid
Resistance-reversion mechanism studies
Resistance-reversion model fit
gyrA reversion monitoring; fitness-cost endpoint review
Gram-negative gyrase target engagement
Gram-negative gyrase engagement review
ΔtolC permeability model endpoints; biochemical supercoiling assay context
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